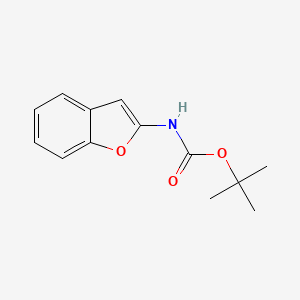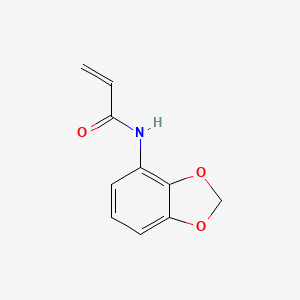
4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C16H19F3N6 and its molecular weight is 352.365. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung der Chronischen Myeloischen Leukämie (CML)
Imatinib (Gleevec) ist ein bahnbrechendes Medikament zur Behandlung von CML, einer Leukämieform, die durch die abnorme Vermehrung von weißen Blutkörperchen gekennzeichnet ist. Es zielt speziell auf die Abelson-Tyrosinkinase-Domäne ab und hemmt deren Aktivität. Imatinib erreicht dies durch mehrere Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen. Strukturelle Studien haben gezeigt, dass es in zwei Hauptkonformationen existieren kann: einer gestreckten Form und einer gefalteten Form, mit Auswirkungen auf seine Bindungsaffinität .
Zielen auf CDK2 (Cyclin-abhängige Kinase 2)
Forscher haben neuartige Verbindungen auf Basis des Pyrazolo[3,4-d]pyrimidin-Gerüsts entwickelt, zu dem auch Imatinib gehört. Diese Derivate weisen eine vielversprechende Aktivität gegen CDK2 auf, einen wichtigen Regulator des Zellzyklusfortschritts. Die Hemmung von CDK2 kann in der Krebstherapie therapeutisch relevant sein .
Potenzial bei Neurofibromatose Typ 1 (NF1)
Präklinische Studien deuten darauf hin, dass Imatinib Patienten mit NF1, einer genetischen Erkrankung, die mit Neurofibromen assoziiert ist, zugute kommen könnte. Durch die Modulation von Signalwegen könnte es die Tumorlast bei NF1-bedingten Tumoren reduzieren.
Diese Anwendungen unterstreichen die Vielseitigkeit und das therapeutische Potenzial von Imatinib bei verschiedenen Krankheiten. Forscher erforschen weiterhin seine Wirkmechanismen und neuartige Anwendungen, was es zu einer wertvollen Verbindung im Bereich der Onkologie und darüber hinaus macht .
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-10-8-11(2)21-15(20-10)25-6-4-24(5-7-25)14-9-13(16(17,18)19)22-12(3)23-14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKHODJVIWRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
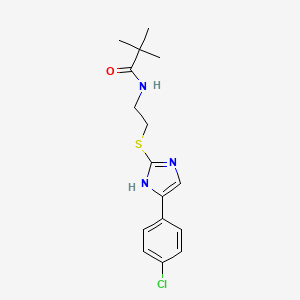
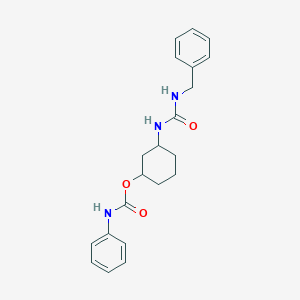
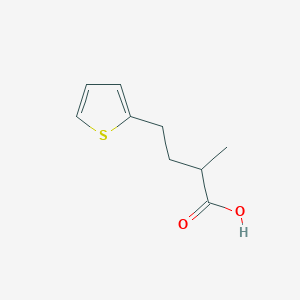
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)
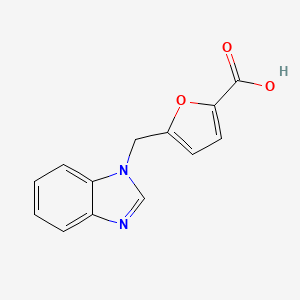
![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)
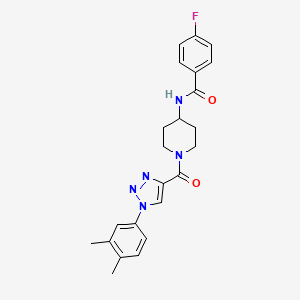
![methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2588726.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2588730.png)
![1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2588731.png)

